5'-O-Desmethyl omeprazole

説明

Synthesis Analysis

The synthesis of 5'-O-Desmethyl omeprazole involves the metabolism of omeprazole by liver cytochrome P450 (P450) enzymes. Studies have identified human CYP2C19 as a major enzyme responsible for the 5-hydroxylation of omeprazole, leading to the formation of 5'-O-Desmethyl omeprazole among other metabolites. CYP2C19, along with CYP2C8, CYP2C18, and CYP2C9, contributes to omeprazole metabolism, demonstrating the enzymatic specificity and efficiency in producing this metabolite (Karam et al., 1996).

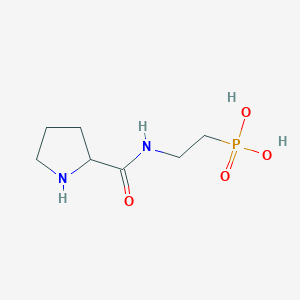

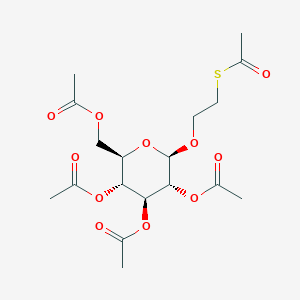

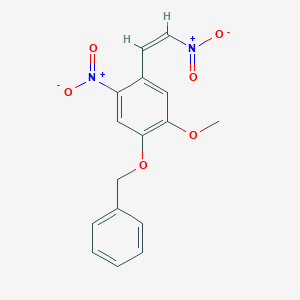

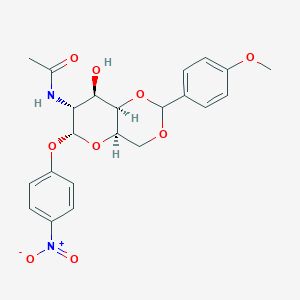

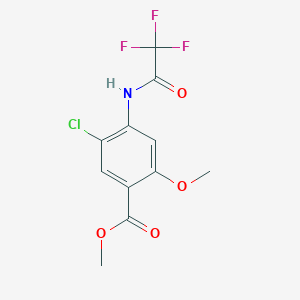

Molecular Structure Analysis

The molecular structure of 5'-O-Desmethyl omeprazole is derived from its parent compound, omeprazole, with specific alterations due to the desmethylation process. Spectroscopic characterization techniques, such as infrared and Raman spectroscopy, NMR, TG, DSC, and theoretical vibrational frequency calculations, have been applied to understand the structural characteristics of omeprazole and its salts, providing insights into the molecular structure of its metabolites as well (Vrbanec et al., 2017).

Chemical Reactions and Properties

Omeprazole undergoes several chemical reactions leading to the formation of 5'-O-Desmethyl omeprazole and other metabolites. The acid-induced degradation of omeprazole and its metabolites under various conditions has been analyzed, revealing the chemical stability and reactivity of these compounds. High-resolution mass spectrometry has identified and characterized the degradation products, indicating the chemical reactions omeprazole and its metabolites undergo in acidic environments (Roberts et al., 2018).

Physical Properties Analysis

The physical properties of omeprazole and its metabolites, including solubility, stability, and formulation challenges, have been studied to develop suitable pharmaceutical formulations. Techniques such as nanosuspension technology have been explored to enhance the chemical stability and solubility of chemically labile drugs like omeprazole, which indirectly informs on the handling and formulation of its metabolites (Möschwitzer et al., 2004).

Chemical Properties Analysis

The chemical properties of 5'-O-Desmethyl omeprazole, such as its reactivity, degradation pathways, and interaction with enzymes, are closely related to its molecular structure and the functional groups present. The specificity of omeprazole and its metabolites in inhibiting the (H+ + K+)-ATPase enzyme, and their interaction with cytochrome P450 enzymes, highlight the significance of their chemical properties in their pharmacological action (Keeling et al., 1987).

科学的研究の応用

- Biochemical and Physiological Studies

- Summary of the Application : “5’-O-Desmethyl omeprazole” is used in lab experiments to study the biochemical and physiological effects of omeprazole.

- Results or Outcomes : This compound has several advantages over omeprazole, including increased stability, improved solubility, and improved selectivity.

-

Pharmacokinetic Studies

- Summary of the Application : “5’-O-Desmethyl omeprazole” is used in pharmacokinetic studies to understand the metabolism and clearance of esomeprazole, a proton pump inhibitor .

- Methods of Application : In vitro experiments in human liver microsomes are conducted to study the formation of the hydroxy and 5’-O-Desmethyl metabolites of esomeprazole .

- Results or Outcomes : The formation rate of the hydroxy metabolite from esomeprazole is lower than for ®-omeprazole, but that of the 2 other metabolites is higher, demonstrating stereoselective metabolism . The sum of the intrinsic clearances of all 3 metabolites for esomeprazole was one-third of that for ®-omeprazole, suggesting lower clearance of esomeprazole in vivo .

-

Treatment of Acid-Related Diseases

- Summary of the Application : Esomeprazole, which is metabolized to “5’-O-Desmethyl omeprazole”, is used for the treatment of patients with acid-related diseases .

- Methods of Application : Esomeprazole is administered to patients, and its effects on gastric acid production are observed .

- Results or Outcomes : Esomeprazole inhibits gastric acid production more effectively and for longer periods than omeprazole . Clinical studies have confirmed the increased efficacy of esomeprazole, with no evidence of impaired tolerability or increased toxicity when compared with omeprazole .

-

Analytical Method Development

- Summary of the Application : “5’-O-Desmethyl omeprazole” can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Omeprazole .

- Results or Outcomes : The use of “5’-O-Desmethyl omeprazole” in analytical method development can help in ensuring the quality and efficacy of the drug Omeprazole .

-

Pharmacological Studies

- Summary of the Application : “5’-O-Desmethyl omeprazole” is used in pharmacological studies to understand the therapeutic efficacy of esomeprazole .

- Methods of Application : In vivo and in vitro studies are conducted to understand the pharmacological properties of esomeprazole .

- Results or Outcomes : Esomeprazole has been found to be more effective than omeprazole in terms of inhibiting gastric acid production .

特性

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDTVZNDQKCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439414 | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Desmethyl Omeprazole | |

CAS RN |

151602-49-2 | |

| Record name | 5-o-Desmethylomeprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYLOMEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)